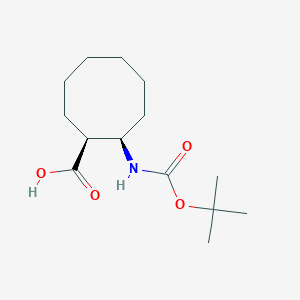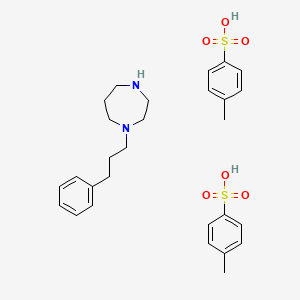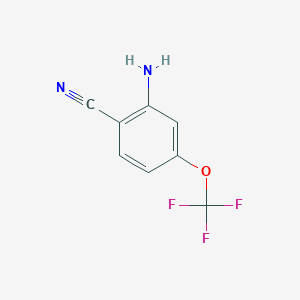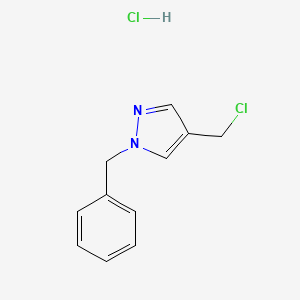![molecular formula C13H11FO2 B1373504 2-[(4-Fluorophenyl)methoxy]phenol CAS No. 1094248-01-7](/img/structure/B1373504.png)
2-[(4-Fluorophenyl)methoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Fluorophenyl)methoxy]phenol” is a chemical compound with the molecular formula C13H11FO2 . It has a molecular weight of 218.23 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “2-[(4-Fluorophenyl)methoxy]phenol” has been reported in the literature. For instance, the synthesis, characterization, spectral, and fluorescence properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported . The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR, and mass spectra . Another study reported the synthesis of Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) and its metal (II) complexes .Molecular Structure Analysis
The InChI code for “2-[(4-Fluorophenyl)methoxy]phenol” is 1S/C13H11FO2/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,15H,9H2 .Applications De Recherche Scientifique
Free Radical Intermediates in Antioxidant Activity
Studies have shown that certain phenolic compounds, structurally related to 2-[(4-Fluorophenyl)methoxy]phenol, are involved in antioxidant activities. For instance, 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT) have been utilized as antioxidant food additives. Investigations using electron spin resonance spectroscopy revealed the formation of free radical metabolites of BHA, BHT, and related compounds during peroxidatic oxidation, emphasizing the biochemical and toxicological implications of these processes in antioxidant activity (Valoti, Sipe, Sgaragli, & Mason, 1989).
Bone Health and Osteoporosis
Phenolic compounds, including those related to 2-[(4-Fluorophenyl)methoxy]phenol, have been explored for their potential in maintaining bone health. Research has indicated that certain phenolic ingredients can prevent ovariectomy-induced bone loss through mechanisms involving the inhibition of osteoclastogenesis and the possession of anti-oxidative properties in osteoblasts (Moriguchi, Hinoi, Takarada, Matsushima, Uno, & Yoneda, 2007).
Cancer Treatment
Derivatives of phenolic compounds have shown promise in cancer treatment. For instance, DM-1, a curcumin analog, has been studied for its antitumor effects in breast cancer treatment, demonstrating enhanced antitumor drug activity and reduced side effects (Faião-Flores, Suarez, Pardi, & Maria, 2012).
Cardiovascular Functions
Phenylcarbamic acid derivatives, including those structurally related to 2-[(4-Fluorophenyl)methoxy]phenol, have been examined for their impact on cardiovascular functions. These compounds have shown varying abilities to affect parameters like antiarrhythmic efficacy, heart frequency, and endothelial function, indicating potential for further pharmacological research in this area (Kráľová, Račanská, Vicenova, Boselova, Malík, & Stankovičová, 2018).
Imaging and Radioligands
Certain phenolic derivatives have been explored as potential positron emission tomography (PET) radioligands for imaging specific enzymes or proteins in the brain, indicating their application in neuroscientific research and potential diagnostic uses (Shrestha et al., 2018).
Metabolic Studies
Phenolic compounds have also been a subject of interest in metabolic studies. For example, investigations into the metabolism of certain psychoactive phenethylamines in rats have provided insights into the metabolic pathways and identification of urinary metabolites, highlighting the compound's significance in pharmacological and toxicological studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Safety and Hazards
Mécanisme D'action
- Antiviral Activity : Derivatives of indole, such as 2-[(4-Fluorophenyl)methoxy]phenol, have demonstrated antiviral activity. For instance:
- Anticancer Activity : 3,5-Bis(indolyl)-1,2,4-thiadiazoles, including compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole , display cytotoxicity against human cancer cell lines .
Mode of Action
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHZGGYVHPPROK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)


![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
